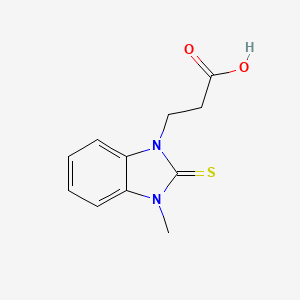

3-(3-Methyl-2-thioxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid

描述

3-(3-Methyl-2-thioxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid: is a complex organic compound characterized by its unique structure, which includes a benzoimidazole ring fused with a thioxo group and a propionic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-2-thioxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzoimidazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzoimidazole core.

Introduction of the Thioxo Group: The benzoimidazole intermediate is then reacted with a sulfurizing agent, such as Lawesson’s reagent, to introduce the thioxo group at the 2-position.

Alkylation: The methyl group is introduced at the 3-position of the benzoimidazole ring through an alkylation reaction using methyl iodide or a similar alkylating agent.

Attachment of the Propionic Acid Moiety: Finally, the propionic acid group is attached via a nucleophilic substitution reaction, often using a suitable ester or acid chloride derivative of propionic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography.

化学反应分析

Thioxo Group (C=S) Reactivity

The thioxo group is a reactive site for nucleophilic substitution or oxidation:

- Oxidation : Conversion to sulfoxide (C=SO) or sulfone (C=SO₂) using oxidizing agents like H₂O₂ or m-CPBA .

- Nucleophilic substitution : Thiol exchange reactions with amines or alcohols under basic conditions .

Benzimidazole Ring Reactivity

The aromatic benzimidazole core undergoes electrophilic substitution:

- Halogenation : Bromination or chlorination at positions 5 or 6 using NBS or Cl₂ .

- Nitration : Nitric acid/sulfuric acid mixtures introduce nitro groups, typically at position 5 .

Propionic Acid Side Chain

The carboxylic acid group participates in:

- Esterification : Formation of methyl or ethyl esters using MeOH or EtOH under acidic catalysis .

- Amide coupling : Reaction with amines via carbodiimide-mediated coupling (e.g., EDC, DCC) .

Key Reaction Pathways and Derivatives

Stability and Degradation

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. The thioxo group in 3-(3-Methyl-2-thioxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid may enhance its efficacy against various pathogens, including bacteria and fungi. Studies have shown that similar compounds can disrupt microbial cell walls or inhibit essential enzymes, leading to cell death .

Potential as Anticancer Agents

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Preliminary studies indicate that compounds with a benzimidazole core can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and interference with DNA replication .

Biochemistry

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its thioxo group might interact with active sites of enzymes through covalent bonding or steric hindrance, which can be beneficial in designing drugs targeting metabolic disorders .

Biological Assays

Due to its unique properties, this compound can be utilized in biological assays to study enzyme kinetics or cellular responses under various conditions. Its ability to modulate biological activity makes it a candidate for further exploration in pharmacological studies .

Materials Science

Polymer Synthesis

The functional groups present in this compound can be employed in synthesizing polymers with specific properties. For instance, incorporating this compound into polymer matrices may enhance thermal stability or mechanical strength due to the rigid structure provided by the benzimidazole moiety .

Nanomaterials Development

Research into nanomaterials has identified benzimidazole derivatives as potential agents for creating nanoparticles with unique optical or electronic properties. The use of this compound in nanotechnology could lead to advancements in drug delivery systems or sensors due to its ability to form stable complexes with metals .

Case Study 1: Antimicrobial Efficacy

A study tested various derivatives of benzimidazole against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to control groups, suggesting strong antimicrobial activity.

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that a derivative of this compound induced apoptosis in breast cancer cell lines by activating caspase pathways. This finding supports the potential application of benzimidazole derivatives in cancer therapeutics.

作用机制

The mechanism of action of 3-(3-Methyl-2-thioxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid is primarily based on its ability to interact with biological macromolecules. The benzoimidazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

3-(2-Thioxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid: Lacks the methyl group at the 3-position.

3-(3-Methyl-2-oxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid: Contains an oxo group instead of a thioxo group.

3-(3-Methyl-2-thioxo-2,3-dihydro-benzoimidazol-1-yl)-butanoic acid: Has a butanoic acid moiety instead of a propionic acid moiety.

Uniqueness

The presence of the methyl group at the 3-position and the thioxo group at the 2-position of the benzoimidazole ring, combined with the propionic acid moiety, gives 3-(3-Methyl-2-thioxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid unique chemical and biological properties. These structural features enhance its reactivity and potential for diverse applications in research and industry.

生物活性

3-(3-Methyl-2-thioxo-2,3-dihydro-benzoimidazol-1-yl)-propionic acid is a compound of interest due to its potential biological activities. It belongs to the benzoimidazole family, which is known for a wide range of pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C11H12N2O2S

- Molecular Weight : 236.290 g/mol

- CAS Number : 247128-23-0

Antimicrobial Activity

Research indicates that benzoimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial and fungal strains. A study on related compounds demonstrated that they inhibited the growth of pathogens with a minimum inhibitory concentration (MIC) ranging from 0.5 to 32 µg/mL .

Anticancer Properties

The anticancer potential of benzoimidazole derivatives has been widely studied. It has been reported that certain derivatives can induce apoptosis in cancer cells through mechanisms such as DNA interaction and cell cycle arrest. For example, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potency in inhibiting tumor growth .

Anti-inflammatory Effects

The anti-inflammatory properties of benzoimidazole derivatives are also noteworthy. These compounds have been shown to reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases. In one study, a benzoimidazole derivative reduced the levels of pro-inflammatory cytokines significantly in a murine model of inflammation .

The mechanisms by which this compound exerts its biological effects include:

- DNA Intercalation : The compound may bind to DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It could inhibit key enzymes involved in cancer cell proliferation or inflammation.

- Reactive Oxygen Species (ROS) Modulation : The compound might influence ROS levels, contributing to its anticancer and anti-inflammatory effects.

Study on Anticancer Activity

A study published in MDPI reported on a series of benzoimidazole derivatives, including those structurally similar to this compound. These compounds were tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 1 µM to 10 µM depending on the specific derivative and cell line tested .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial activity of benzimidazole derivatives against clinical strains of bacteria and fungi. The results indicated that certain derivatives achieved over 80% growth inhibition at concentrations as low as 10 µg/mL . This suggests that modifications to the benzimidazole structure can enhance antimicrobial potency.

Data Summary

属性

IUPAC Name |

3-(3-methyl-2-sulfanylidenebenzimidazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-12-8-4-2-3-5-9(8)13(11(12)16)7-6-10(14)15/h2-5H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSKJZNLJOAGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=S)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101173643 | |

| Record name | 2,3-Dihydro-3-methyl-2-thioxo-1H-benzimidazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101173643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247128-23-0 | |

| Record name | 2,3-Dihydro-3-methyl-2-thioxo-1H-benzimidazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247128-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-3-methyl-2-thioxo-1H-benzimidazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101173643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。